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Compound of Interest

Compound Name: Shinorine

Cat. No.: B1251615

Shinorine is a prominent member of the mycosporine-like amino acid (MAA) family, a group of
small, water-soluble molecules produced by a wide range of organisms, including
cyanobacteria, fungi, and marine algae.[1] These compounds are notable for their potent
ultraviolet (UV) absorbing properties, functioning as natural sunscreens to protect organisms
from the damaging effects of solar radiation.[1][2] Due to its strong UV-A absorption and
antioxidant capabilities, shinorine has garnered significant interest for applications in
cosmetics, pharmaceuticals, and materials science.[2][3][4] This guide provides an in-depth
overview of its chemical structure, physicochemical properties, biosynthesis, and biological
activities, tailored for researchers and professionals in drug development.

Chemical Structure and Properties

Shinorine is characterized by a cyclohexenimine chromophore conjugated to two amino acid
moieties. Its formal chemical name is N-[3-[(Carboxymethyl)amino]-5-hydroxy-5-
(hydroxymethyl)-2-methoxy-2-cyclohexen-1-ylidene]-L-serine.[5] The central ring structure with
its conjugated double bonds is responsible for its characteristic UV absorption.[6][7] The
attached amino acid groups, glycine and serine, contribute to its stability and water solubility.

Table 1: Physicochemical Properties of Shinorine
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Property Value Reference
Molecular Formula C13H20N20s 3115181191
Molecular Weight 332.31 g/mol [31I5181[9]
Exact Mass 332.1220 Da [5]

UV Absorption Maximum

(max) 333-334nm [6][7][10]
Molar Extinction Coefficient (g) 28,100 - 50,000 M—tcm—t [7]

Boiling Point (Predicted) 626.9 °C [8]

_ C: 46.99%, H: 6.07%, N:
Elemental Analysis [5]
8.43%, O: 38.52%

OC--INVALID-LINK--
SMILES Code =0)/N=C1C(OC)=C(NCC(0)=  [5]
0)CC(CO)(0)C\1

Biosynthesis of Shinorine

The biosynthesis of shinorine is a well-characterized enzymatic pathway originating from the
pentose phosphate pathway intermediate, sedoheptulose-7-phosphate (S7P).[1][4][11] The
process is governed by a conserved gene cluster, often denoted as the mys cluster, which
encodes four key enzymes responsible for constructing the molecule in a stepwise fashion.[1]
[21[12]

The synthesis begins with the conversion of S7P into 4-deoxygadusol (4-DG), the core
cyclohexenone structure of all mycosporines, a reaction catalyzed by DDG synthase and an O-
methyltransferase.[4][7] Subsequently, an ATP-grasp ligase attaches a glycine residue to the 4-
DG core, forming the intermediate mycosporine-glycine (MG).[4][12] In the final and diversifying
step, a nonribosomal peptide synthetase (NRPS)-like enzyme or a D-Ala-D-Ala ligase
catalyzes the condensation of L-serine with mycosporine-glycine to yield the final product,
shinorine.[1][7][12]
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Fig 1. Biosynthetic pathway of Shinorine from Sedoheptulose-7-Phosphate.

Experimental Protocols

This protocol outlines the expression of the shinorine biosynthetic gene cluster from a
cyanobacterium, such as Anabaena variabilis, in Escherichia coli for heterologous production, a
method demonstrated to be effective for generating MAAs.[1][4]

e Vector Construction and Transformation:

o The complete shinorine gene cluster (ava_3855 to ava_3858) is amplified via PCR from
the genomic DNA of A. variabilis.[4]

o The amplified 6.5-kb gene cluster is cloned into a suitable expression vector (e.g., pET
series) under the control of an inducible promoter (e.g., T7).

o The resulting plasmid is transformed into a competent E. coli expression strain, such as
BL21(DE3).

e Culture and Induction:

o Asingle colony of the transformed E. coli is used to inoculate a starter culture in LB
medium containing the appropriate antibiotic and grown overnight at 37°C.

o The starter culture is used to inoculate a larger volume of production medium. Cells are
grown at 37°C with shaking until the optical density at 600 nm (ODsoo) reaches 0.6-0.8.
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o Protein expression is induced by adding a final concentration of 0.1-0.5 mM Isopropy! (3-D-
1-thiogalactopyranoside (IPTG).[1]

o The culture is then incubated at a lower temperature (e.g., 16-20°C) for 18-24 hours to
enhance soluble protein expression.

o Extraction and Purification:
o Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

o The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCI, pH 8.0) and lysed by
sonication or high-pressure homogenization.

o The cell lysate is clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to
remove cell debris.

o The supernatant, containing water-soluble shinorine, is collected. Purification can be
achieved using chromatographic methods. Given shinorine's polar nature, techniques like
reversed-phase chromatography or ion-exchange chromatography are suitable. Fractions
are analyzed by HPLC at 334 nm to identify those containing shinorine.[1]

This protocol measures the ability of shinorine to act as an antioxidant by scavenging the
stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[10]

o Preparation of Reagents:
o Prepare a stock solution of shinorine in a suitable solvent (e.g., methanol or water).

o Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet
color.

o Ascorbic acid is used as a positive control and prepared similarly to the shinorine stock
solution.[10]

e Assay Procedure:

o In a 96-well microplate, add 100 pL of various concentrations of shinorine (e.g., ranging
from 10 pM to 500 pM).
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o Add 100 pL of the 0.1 mM DPPH solution to each well.
o The reaction mixture is incubated in the dark at room temperature for 30 minutes.

o The absorbance of the solution is measured at 517 nm using a microplate reader. A
decrease in absorbance indicates radical scavenging activity.

o Data Analysis:

o The percentage of DPPH radical scavenging activity is calculated using the formula: %
Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the
absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
the DPPH solution with shinorine.

o The ICso value (the concentration of shinorine required to scavenge 50% of the DPPH
radicals) is determined by plotting the scavenging percentage against the concentration.
For comparison, the ICso for shinorine has been reported as 399.0 + 1.1 puM.[10]

Biological Activity and Signhaling Pathways

Beyond its function as a physical sunscreen, shinorine exhibits significant biological activities,
including antioxidant and anti-inflammatory effects.[2][3] A key mechanism underlying its
cytoprotective properties is the modulation of the Keap1-Nrf2 signaling pathway, a critical
regulator of the cellular antioxidant response.[3][10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor,
Keapl, which targets it for degradation.[2] Upon exposure to oxidative stress, Nrf2 is released
from Keapl and translocates to the nucleus. Shinorine has been identified as a direct
antagonist of the Keap1-Nrf2 interaction.[3][5][10] By binding to Keapl, shinorine promotes
the release and stabilization of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant
Response Element (ARE) in the promoter regions of various genes, upregulating the
expression of numerous protective enzymes, such as heme oxygenase-1 (HO-1) and
NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]
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Shinorine-Mediated Activation of the Nrf2-Keap1-ARE Pathway
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Fig 2. Shinorine activates the Nrf2 antioxidant response pathway.
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Furthermore, shinorine has demonstrated immunomodulatory effects by influencing
inflammatory signaling cascades, such as the nuclear factor kappa B (NF-kB) pathway.[2][13]
These multifaceted biological activities make shinorine a compelling candidate for
development as a therapeutic agent for conditions related to oxidative stress and inflammation,
as well as a high-performance, biocompatible sunscreen ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Mycosporine-Like Amino Acid
Shinorine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251615#what-is-the-chemical-structure-of-
shinorine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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